(2-Propyl-1,3-thiazol-5-yl)methanol
Description
Properties
CAS No. |
56012-34-1 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2-propyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-8-4-6(5-9)10-7/h4,9H,2-3,5H2,1H3 |
InChI Key |
XNJMDXNZSIEYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(S1)CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including (2-Propyl-1,3-thiazol-5-yl)methanol, exhibit antimicrobial properties. Compounds containing thiazole rings have been shown to inhibit the growth of various bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains of pathogens. For instance, studies have demonstrated that modifications to the thiazole ring can enhance its antibacterial efficacy against Gram-positive bacteria .
Anti-inflammatory Properties
Thiazole derivatives also show promise in anti-inflammatory applications. The presence of the thiazole moiety has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases .
Catalysis
Catalytic Applications in Organic Synthesis
this compound can serve as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of various organic transformations. For example, it has been utilized in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in pharmaceutical development .
Methanol Synthesis
The compound may play a role in methanol synthesis processes due to its structural characteristics that allow it to interact with catalysts effectively. It can be involved in reactions where methanol is produced from syngas (a mixture of hydrogen and carbon monoxide), which is crucial for energy production and chemical manufacturing .
Materials Science
Polymer Development
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups can improve adhesion and compatibility with various substrates, making it valuable for developing advanced materials with specific mechanical or thermal properties.
Nanocomposites
The compound's unique structure allows it to be used in the formulation of nanocomposites. These materials can exhibit enhanced strength and thermal stability due to the incorporation of thiazole-based compounds, which can act as reinforcing agents at the nanoscale .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Functional Group Positioning: The hydroxymethyl group at C5 is conserved across analogs, suggesting a role in hydrogen bonding or metabolic interactions. Isomers like (4-Phenyl-1,3-thiazol-2-yl)methanol demonstrate how substituent position alters electronic properties.
- Biological Activity: Thiazole derivatives with amino or acetyl groups (e.g., (2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ) are studied for toxicity, highlighting the importance of substituent choice in drug design.
Physicochemical Properties
Melting Points and Stability
- (2,4-Diphenyl-1,3-thiazol-5-yl)methanol: Melting point = 125°C . The diphenyl substitution likely enhances crystallinity and stability.
- phenyl) may lower melting points due to reduced π-π stacking.
Solubility and Reactivity
- Hydroxymethyl-containing derivatives (e.g., (2-Phenyl-1,3-thiazol-5-yl)methanol ) are polar and may exhibit moderate water solubility.
- Propyl-substituted analogs are expected to be less polar than phenyl-substituted counterparts, favoring organic solvents.
Q & A
Basic: What are the established synthetic routes for (2-Propyl-1,3-thiazol-5-yl)methanol?
Answer:
A common approach involves condensation reactions of thiazole precursors with aldehydes or ketones under reflux conditions. For example, a modified procedure derived from uses 2-amino-4-methyl-5-acetylthiazole (or analogous substrates) reacted with propionaldehyde in ethanol with potassium tert-butoxide (KOtBu) as a base. The mixture is refluxed for 3–5 hours, followed by overnight crystallization. Purification typically involves recrystallization from acetic acid or ethanol . Key steps include:
| Step | Conditions | Purpose |
|---|---|---|
| Substrate preparation | Thiazole derivatives + aldehyde | Core ring formation |
| Condensation | Reflux in ethanol with KOtBu | Promote nucleophilic addition |
| Purification | Recrystallization (acetic acid) | Isolate product, remove impurities |
Advanced: How can regioselectivity in thiazole ring substitution be optimized during synthesis?
Answer:
Regioselectivity is influenced by steric and electronic factors. For example, substituents on the thiazole ring (e.g., propyl groups) can direct electrophilic attacks to specific positions. Advanced methods include:
- Catalyst modulation : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates at electron-deficient positions.
- Temperature control : Lower temperatures favor kinetic over thermodynamic products.
highlights alkylation with bromoalkanes under propan-2-ol reflux, demonstrating how alkyl chain length (n = 1–10) affects substitution patterns .
Basic: What characterization techniques validate the structure of this compound?
Answer:
Standard techniques include:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., thiazole C-S resonance at ~160–170 ppm) .
- IR spectroscopy : Hydroxyl (O-H) stretches (~3200–3600 cm⁻¹) and thiazole ring vibrations (~1450–1550 cm⁻¹) .
- Mass spectrometry : Exact mass determination (e.g., [M+H]⁺ peaks) using high-resolution MS .
- X-ray crystallography : Resolves bond lengths and angles (see SHELX refinement in ) .
Advanced: How are contradictions in crystallographic data resolved for thiazole derivatives?
Answer:
Conflicting data (e.g., bond length discrepancies) are addressed via:
- SHELX refinement : Iterative least-squares adjustments to minimize residuals (R-factors). Hydrogen bonding networks (e.g., dashed lines in ) are critical for validating packing models .
- Twinned data handling : SHELXL’s twin law functions correct for overlapping reflections in high-symmetry crystals .
- Validation tools : PLATON or Mercury software cross-check geometric parameters against databases .
Basic: What biological screening protocols are recommended for this compound?
Answer:
Initial screening should target:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant capacity : DPPH radical scavenging assays, comparing to ascorbic acid controls .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR strategies include:
- Substituent variation : Replace the propyl group with bulkier (e.g., phenyl) or electron-withdrawing (e.g., Cl) groups to modulate bioactivity. shows that chloro-substituted thiazoles enhance antifungal activity (e.g., abafungin analogs) .
- Functional group addition : Introduce carboxylic acids or esters (e.g., ’s acetic acid derivative) to improve solubility or target binding .
- Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., HIV protease for antiretroviral activity, as in ritonavir analogs) .
Basic: What safety protocols apply to handling this compound?
Answer:
Refer to SDS guidelines for structurally similar compounds (e.g., ):
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced: How do solvent and catalyst choices impact synthesis scalability?
Answer:
- Solvent selection : Ethanol or water enhances green chemistry metrics but may limit yield. Switch to DMSO or THF for higher boiling points and solubility .
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized KOtBu on silica) reduce waste .
- Flow chemistry : Continuous reactors improve reproducibility for multi-step syntheses (e.g., ’s hydrazine coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
